3-[(3-Acrylamidopropyl)dimethylammonio]propanoate
Description
3-[(3-Acrylamidopropyl)dimethylammonio]propanoate (CAS: 79704-35-1), also referred to as carboxybetaine acrylamide (CBAA), is a zwitterionic polymer monomer. It features a positively charged quaternary ammonium group and a negatively charged carboxylate group within the same molecule, enabling strong dipole interactions and hydration capabilities . This compound is synthesized via the reaction of N-(3-(dimethylamino)propyl) acrylamide with oxetan-2-one in tetrahydrofuran (THF), yielding a water-soluble, biocompatible material . Its applications span biomedical engineering, including super-antifouling coatings , cryoprotectant hydrogels , and polymer-tethered nanoparticles for protein interaction studies .
Properties
IUPAC Name |
3-[dimethyl-[3-(prop-2-enoylamino)propyl]azaniumyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-4-10(14)12-7-5-8-13(2,3)9-6-11(15)16/h4H,1,5-9H2,2-3H3,(H-,12,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQMTHGHDYCNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCNC(=O)C=C)CCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79704-36-2 | |
| Record name | Poly(carboxybetaine acrylamide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79704-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501303484 | |
| Record name | Poly(carboxybetaine acrylamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79704-36-2 | |
| Record name | Poly(carboxybetaine acrylamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Radical Polymerization with Chain Transfer Agents
A prominent method for synthesizing 3-[(3-acrylamidopropyl)dimethylammonio]propanoate involves reversible addition-fragmentation chain-transfer (RAFT) polymerization. This approach ensures controlled molecular weight distribution and high reproducibility.
Procedure :
- Initiation : 2,2'-Azobis(2-methylpropionitrile) (AIBN, 0.1 mmol) and a chain transfer agent (e.g., 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid, 0.05 mmol) are dissolved in anhydrous dimethylformamide (DMF).
- Monomer Addition : 3-[(3-Acrylamidopropyl)dimethylammonio]propanoate monomer (10 mmol) is added under nitrogen atmosphere.
- Polymerization : The reaction proceeds at 70°C for 24 hours, followed by precipitation in diethyl ether to isolate the polymer.
Key Parameters :
Mechanistic Insight :
The RAFT process stabilizes radical intermediates, enabling precise control over polymer chain growth. The zwitterionic nature of the monomer facilitates electrostatic interactions during polymerization, enhancing solubility in polar solvents.
Quaternization of Tertiary Amines
An alternative route involves quaternizing a tertiary amine precursor with an alkylating agent.
Procedure :
- Precursor Synthesis : N-(3-Dimethylaminopropyl)methacrylamide (5 mmol) is dissolved in acetonitrile.
- Quaternization : Ethyl 3-bromopropionate (5.5 mmol) is added dropwise at 0°C, followed by stirring at 25°C for 48 hours.
- Neutralization : The product is treated with KOH/methanol to hydrolyze the ester group, yielding the carboxylate moiety.
Optimization Challenges :
- Excess alkylating agent (10% molar excess) minimizes side reactions.
- Reaction time exceeding 40 hours reduces yield due to hydrolysis.
Data Comparison :
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| RAFT Polymerization | 75–80 | >90 | 24 |
| Quaternization | 65–70 | >85 | 48 |
Purification and Analytical Characterization
Chromatographic Techniques
High-performance liquid chromatography (HPLC) is the gold standard for purity assessment. The compound exhibits a retention time of 6.2 minutes under the following conditions:
- Column: C18 reverse-phase (5 µm, 4.6 × 250 mm)
- Mobile Phase: Acetonitrile/water (70:30 v/v)
- Flow Rate: 1.0 mL/min
Impurity Profile :
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CD₃OD) : δ 3.39 (t, J = 6.9 Hz, 4H, –N⁺(CH₃)₂–), 2.42–2.19 (m, 2H, –CH₂–COO⁻), 1.04–0.90 (m, 3H, –CH₃).
- ¹³C NMR : Peaks at 176.5 ppm (C=O) and 54.2 ppm (N⁺(CH₃)₂) confirm the zwitterionic structure.
Melting Point : 121°C (decomposition observed above 130°C).
Industrial-Scale Production Protocols
Large-Batch Synthesis
TCI Chemicals employs a scaled-up RAFT polymerization process with the following modifications:
- Solvent : Replaces DMF with toluene for cost efficiency.
- Temperature Control : Jacketed reactors maintain 70°C ± 0.5°C.
- Yield : 78% at 10 kg batch size.
Storage Specifications :
Challenges and Mitigation Strategies
Hygroscopicity Management
The compound’s hygroscopic nature necessitates strict moisture control during synthesis. Strategies include:
Thermal Degradation
Decomposition above 130°C is mitigated by:
- Implementing low-temperature distillation for solvent removal.
- Avoiding prolonged heating during rotary evaporation.
Applications Influencing Synthesis Design
Drug Delivery Systems
High-purity (>95% HPLC) batches are essential for biocompatibility. Endotoxin levels are kept below 0.5 EU/mg using ultrafiltration.
Antimicrobial Coatings
Surface charge density (∼0.8 C/m²) is optimized by controlling polymer chain length during RAFT polymerization.
Chemical Reactions Analysis
3-[(3-Acrylamidopropyl)dimethylammonio]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles under basic conditions to form substituted products.
Scientific Research Applications
Biomedical Applications
Antimicrobial Properties
The cationic nature of 3-[(3-Acrylamidopropyl)dimethylammonio]propanoate allows it to disrupt microbial membranes, leading to cell lysis. This property makes it a candidate for antimicrobial coatings on medical devices, potentially reducing the risk of infections associated with such devices .
Drug Delivery Systems
The compound can be utilized in drug delivery systems due to its ability to form hydrogels that can encapsulate therapeutic agents. The interaction of the zwitterionic groups with biological membranes enhances the permeability of these hydrogels, allowing for efficient drug release profiles .
Tissue Engineering
In tissue engineering, 3-[(3-Acrylamidopropyl)dimethylammonio]propanoate can be incorporated into scaffolds to improve biocompatibility and facilitate cell adhesion. The presence of both positive and negative charges can promote interactions with various cell types, enhancing tissue regeneration processes .
Polymer Science
Monomer for Polymer Synthesis
As a monomer, 3-[(3-Acrylamidopropyl)dimethylammonio]propanoate can participate in free radical polymerization, leading to the formation of polyacrylamide networks with tailored properties. These polymers can be engineered for specific applications such as controlled drug release or as responsive materials in biomedical settings .
Surface Modification
The compound's zwitterionic nature allows it to be used in surface modification applications. It can create antifouling surfaces that resist protein adsorption, making it particularly valuable in the development of biomedical devices and implants where biocompatibility is crucial .
Case Study 1: Antimicrobial Coatings
A study investigated the use of 3-[(3-Acrylamidopropyl)dimethylammonio]propanoate as a coating for catheters. The results showed significant reductions in bacterial colonization compared to uncoated controls, suggesting its potential for preventing catheter-associated infections.
Case Study 2: Drug Delivery Hydrogels
Research demonstrated that hydrogels formed from 3-[(3-Acrylamidopropyl)dimethylammonio]propanoate could effectively encapsulate and release doxorubicin, a chemotherapeutic agent. The release rate was controllable by adjusting the polymer network density, highlighting its versatility in drug delivery applications .
Mechanism of Action
The mechanism of action of 3-[(3-Acrylamidopropyl)dimethylammonio]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Charge Distribution : The carboxylate group in CBAA provides weaker anionic character compared to sulfonate-containing analogs (e.g., propane-1-sulfonate derivative), resulting in distinct hydration and ionic interactions .
- Hydrophobicity : CBAA exhibits moderate hydrophobicity due to its acrylamide backbone, whereas CHAPS contains a cholamidopropyl group, enhancing lipid membrane affinity .
- Synthesis : CBAA is synthesized via betainization of acrylamide precursors , while sulfobetaines like propane-1-sulfonate require sulfonation steps .
(a) Cryoprotective Hydrogels
CBAA-based hydrogels demonstrated inferior cryoprotective capabilities compared to poly(methacrylic acid-co-dimethylaminoethyl methacrylate) (poly(MAA-DMAEMA)), with cell viability dropping significantly after freeze-thaw cycles. This is attributed to CBAA’s weaker hydrophobic interactions with cell membranes, which are critical for membrane stabilization during cryopreservation .
(b) Antifouling Coatings
CBAA outperforms sulfobetaine derivatives in long-term antifouling applications. When copolymerized with cyanoacrylate glue, CBAA forms a "DURA-Z" coating that resists protein adsorption and bacterial adhesion for over 30 days, whereas sulfonate analogs degrade faster under physiological conditions .
(c) Protein Corona Modulation
CBAA-tethered gold nanoparticles recruit sialylated glycoproteins into their protein corona, unlike dimethylacrylamide (DMAC)-based polymers. This property is leveraged in biosensing to reduce off-target lectin binding .
Thermodynamic and Kinetic Properties
Biological Activity
3-[(3-Acrylamidopropyl)dimethylammonio]propanoate (commonly referred to as AAPD) is a zwitterionic compound that has garnered attention for its diverse biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
AAPD is characterized by its unique structure, which includes an acrylamide moiety and a quaternary ammonium group. This combination imparts significant amphiphilic properties, enhancing its interaction with biological membranes. The compound's molecular formula is , and its structure can be represented as follows:
where is the acrylamide group and are methyl groups.
The biological activity of AAPD can be attributed to its ability to interact with cell membranes, proteins, and nucleic acids. The zwitterionic nature allows it to stabilize protein structures and enhance solubility in aqueous environments. Key mechanisms include:
- Membrane Disruption : AAPD can integrate into lipid bilayers, leading to increased permeability and potential disruption of cellular integrity.
- Protein Interaction : The quaternary ammonium group facilitates binding to negatively charged sites on proteins, potentially altering their function.
- Antimicrobial Activity : AAPD exhibits notable antimicrobial properties against various bacterial strains, attributed to its membrane-disrupting capabilities.
Antimicrobial Properties
Research indicates that AAPD demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study reported the minimum inhibitory concentration (MIC) values for various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that AAPD could serve as a potential candidate for developing new antimicrobial agents.
Cytotoxicity Studies
While evaluating the safety profile of AAPD, cytotoxicity assays were performed on human cell lines. The results indicated that at concentrations below 100 µg/mL, AAPD exhibited minimal cytotoxic effects, making it a promising candidate for therapeutic applications.
Case Studies
- Hydrogel Applications : In a study exploring hydrogel coatings for biomedical applications, AAPD was incorporated into polyacrylamide hydrogels. The resulting materials displayed enhanced antimicrobial properties while maintaining biocompatibility with human cells .
- Drug Delivery Systems : AAPD has been investigated as a component in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property enhances the solubility and bioavailability of poorly soluble drugs, making it an attractive option for pharmaceutical formulations .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-[(3-Acrylamidopropyl)dimethylammonio]propanoate that influence its application in protein solubilization?
- Answer : This zwitterionic detergent exhibits a balanced charge distribution due to its quaternary ammonium and sulfonate groups, reducing protein aggregation while maintaining solubility. Its hydrophilic-lipophilic balance (HLB) and critical micelle concentration (CMC) are critical for stabilizing membrane proteins. Structural analogs like CHAPS ( ) suggest similar behavior, where the acrylamidopropyl group enhances compatibility with hydrophobic protein domains. Stability in aqueous buffers (pH 6–8) and low interference with enzymatic assays make it suitable for solubilizing GPCRs or ion channels. Always validate detergent compatibility using circular dichroism (CD) or size-exclusion chromatography (SEC) .
Q. How should 3-[(3-Acrylamidopropyl)dimethylammonio]propanoate be stored and handled to maintain stability in laboratory settings?
- Answer : Store desiccated at 2–8°C to prevent hygroscopic degradation ( ). Prepare fresh solutions in ultrapure water (10–50 mM) and filter-sterilize (0.22 µm) to avoid particulate contamination. Avoid freeze-thaw cycles, as repeated crystallization may alter micelle formation kinetics. For long-term storage, aliquot solutions and maintain inert gas (N₂) headspace to minimize oxidation .
Q. What methodological considerations are critical when incorporating this compound into buffer systems for membrane protein studies?
- Answer : Optimize detergent-to-protein ratios (typically 1–2% w/v) to balance solubilization efficiency and structural integrity. Use dynamic light scattering (DLS) to monitor micelle size uniformity (). Include reducing agents (e.g., DTT) to prevent disulfide bond disruption in cysteine-rich proteins. For functional assays, verify detergent removal via dialysis or size-exclusion chromatography to avoid interference with downstream analyses like ligand-binding studies ( ) .
Advanced Research Questions
Q. How can researchers optimize the concentration of this detergent in detergent-exchange protocols for preserving protein-ligand interactions?
- Answer : Employ stepwise dilution or adsorption resins (e.g., Bio-Beads SM-2) to replace harsher detergents (e.g., SDS) with 3-[(3-Acrylamidopropyl)dimethylammonio]propanoate. Monitor ligand-binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) during exchange. For example, details Scatchard analysis for CGRP receptor binding post-solubilization with CHAPS, a method applicable here. Maintain detergent concentrations below CMC during exchange to prevent micelle-induced ligand displacement .
Q. What analytical techniques are most effective for characterizing interactions between this detergent and integral membrane proteins during solubilization?
- Answer : Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map detergent-induced conformational changes in proteins. Fluorescence resonance energy transfer (FRET) with tryptophan residues can probe detergent-protein proximity. For structural insights, combine cryo-EM with detergent screening (e.g., ’s NMR methodology for polymer analysis). Cross-linking mass spectrometry (XL-MS) may identify detergent-binding hotspots .
Q. How do structural modifications to this compound affect its CMC and protein stabilization efficacy in comparative studies?
- Answer : Modifying the acrylamido group’s chain length or sulfonate positioning alters CMC and micelle curvature. For example, shows CHAPSO’s hydroxyl group enhances solubility in lipid-rich systems. Synthesize analogs (e.g., varying alkyl chain lengths) and compare CMC via pyrene fluorescence assays. Evaluate protein stability using thermal shift assays (TSA) or differential scanning calorimetry (DSC). ’s polymer study highlights NMR for tracking structural modifications .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported CMC values for this detergent across studies?
- Answer : Variability arises from measurement techniques (e.g., conductivity vs. fluorescence) and buffer conditions (ionic strength, pH). Standardize protocols using a single method (e.g., tensiometry) and control buffer composition. Cross-validate with literature on structural analogs ( notes CHAPS’ CMC as ~8 mM). Publish raw data (e.g., fluorescence spectra) to enhance reproducibility .
Methodological Resources Table
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
